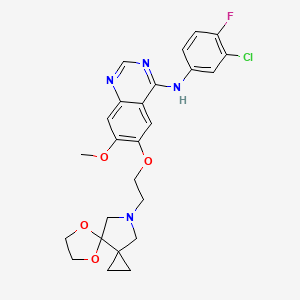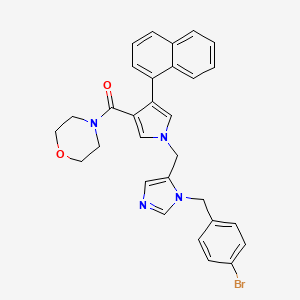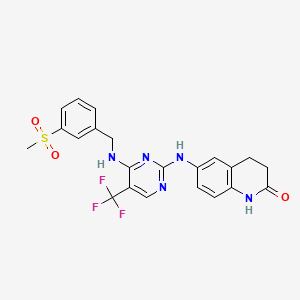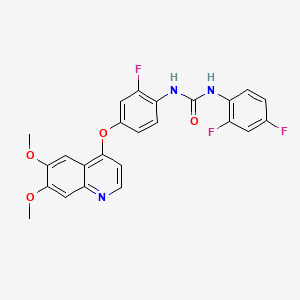
WYE-687
描述
WYE-687 是一种化学化合物,因其作为雷帕霉素靶蛋白 (mTOR) 抑制剂的作用而闻名。 它是一种 ATP 竞争性抑制剂,靶向 mTORC1 和 mTORC2,使其成为癌症研究中一种有价值的化合物 .
科学研究应用
WYE-687 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 mTOR 信号通路。
生物学: 研究人员使用 this compound 来研究由 mTOR 调节的细胞过程,例如细胞生长、增殖和存活.
作用机制
WYE-687 通过抑制 mTORC1 和 mTORC2 的活性来发挥作用。这种抑制作用阻止了下游靶点(如 S6 激酶和 AKT)的磷酸化,导致细胞生长和增殖减少。 该化合物还下调了缺氧诱导因子的表达,这些因子对于肿瘤生长和存活至关重要 . 分子靶点包括 mTORC1、mTORC2 和相关信号通路 .
生化分析
Biochemical Properties
WYE-687 is an ATP-competitive, potent and selective mTOR inhibitor . It has much reduced or little potency toward other kinases . It blocks mTORC1/pS6K (T389) and mTORC2/P-AKT (S473) but no effect observed on P-AKT (T308) . Selectivity for mTOR is greater than PI3Kα (>100-fold) and PI3Kγ (>500-fold) .
Cellular Effects
This compound has been shown to inhibit survival and proliferation of established cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells . It also inhibits survival of HL-60 and U937 leukemia cells in a concentration-dependent manner .
Molecular Mechanism
This compound concurrently inhibits activation of mTORC1 and mTORC2 . It decreases phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1) in a cell-free assay . It also downregulates mTORC1/2-regulated genes .
Temporal Effects in Laboratory Settings
It has been shown to reduce tumor growth in a U937 mouse xenograft model when administered at doses of 5 and 25 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce tumor growth in a U937 mouse xenograft model when administered at doses of 5 and 25 mg/kg .
准备方法
WYE-687 的合成涉及多个步骤,从核心结构的制备开始,然后添加各种官能团。 合成路线通常包括形成吡唑并[3,4-d]嘧啶核心,然后用吗啉基和吡啶-3-基甲基进行官能化 . 工业生产方法尚未得到广泛记录,但实验室合成涉及标准有机合成技术,包括缩合反应和亲核取代反应 .
化学反应分析
WYE-687 会发生各种化学反应,主要涉及其官能团。它可以参与:
氧化: 该化合物可以在特定条件下被氧化,但这并不是主要反应途径。
还原: 还原反应可以改变连接到核心结构上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺和醇等亲核试剂。 形成的主要产物取决于所用的具体反应条件和试剂 .
相似化合物的比较
WYE-687 因其对 mTORC1 和 mTORC2 的双重抑制作用而独一无二。类似的化合物包括:
雷帕霉素: 主要抑制 mTORC1,对 mTORC2 的作用有限。
Torin 1: 另一种 mTORC1 和 mTORC2 的双重抑制剂,但具有不同的效力和选择性特征。
属性
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCQQKGPJENHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649396 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062161-90-3 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WYE-687 interact with its target and what are the downstream effects?
A: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2 []. By inhibiting mTORC1, this compound blocks the phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth []. Simultaneously, its inhibition of mTORC2 prevents the phosphorylation of AKT (protein kinase B) at serine 473, disrupting cell survival and proliferation signaling pathways []. This dual inhibition differentiates this compound from rapamycin and its analogs (rapalogs), which primarily target mTORC1 [].
Q2: What is the impact of this compound on renal cell carcinoma (RCC) cells?
A: In vitro studies demonstrate that this compound effectively inhibits the growth of established and primary human RCC cells by inducing caspase-dependent apoptosis []. Notably, this compound displays minimal cytotoxicity towards healthy kidney cells (HK-2 tubular epithelial cells) []. The compound achieves this effect by blocking both mTORC1 and mTORC2 activation, leading to a significant downregulation of hypoxia-inducible factor (HIF)-1α and HIF-2α, proteins implicated in RCC progression [].
Q3: Does this compound exhibit in vivo efficacy against tumors?
A: Oral administration of this compound has shown significant antitumor activity in vivo. In a mouse model of RCC, this compound effectively suppressed the growth of 786-O tumor xenografts []. The observed tumor growth suppression correlated with decreased mTORC1/2 activation and HIF-1α/2α expression within the tumor tissues []. This in vivo data supports the potential of this compound as a therapeutic agent for RCC.
Q4: Could this compound be relevant for other types of cancer?
A: Research suggests that this compound could have broader applications beyond RCC. For instance, a study explored its potential as an anti-acute myeloid leukemia (AML) agent []. While details of this particular study are limited, the investigation itself highlights the interest in exploring this compound's effects on various cancer types.
Q5: How does the dual mTORC1/2 inhibition by this compound compare to selective mTORC1 inhibition by rapalogs?
A: Unlike rapalogs, which primarily inhibit mTORC1, this compound demonstrates a distinct advantage by simultaneously blocking both mTORC1 and mTORC2 []. This dual inhibition results in a more comprehensive blockade of downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis, potentially leading to enhanced efficacy and reduced likelihood of resistance development []. This mechanistic difference makes this compound a promising candidate for further investigation and potential clinical development as a novel anti-cancer therapy.
Q6: How does this compound impact ovarian cell function?
A: In vitro studies on porcine ovarian granulosa cells demonstrated that this compound, through its dual inhibition of mTORC1 and mTORC2, inhibits the release of progesterone and testosterone without affecting cell proliferation or apoptosis when administered alone []. Interestingly, when co-administered with follicle-stimulating hormone (FSH), this compound exhibited complex interactions, inverting FSH's effects on proliferation and apoptosis while promoting FSH-induced progesterone release []. These findings highlight the potential role of mTOR in mediating hormonal regulation of ovarian function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)




![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)




